

(3-Aminocyclobutyl)methanol hydrochloride molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol hydrochloride

Cat. No.: B037349

[Get Quote](#)

An In-depth Technical Guide to **(3-Aminocyclobutyl)methanol Hydrochloride**: A Key Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist Abstract

(3-Aminocyclobutyl)methanol hydrochloride is a pivotal chemical scaffold in contemporary medicinal chemistry. Its constrained cyclobutyl ring, combined with primary amine and hydroxymethyl functionalities, offers a unique three-dimensional geometry that is increasingly sought after for the design of novel therapeutics. This guide provides an in-depth exploration of its core physicochemical properties, stereoisomerism, synthesis strategies, analytical characterization, and applications in drug development. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this versatile building block.

Core Physicochemical & Structural Properties

(3-Aminocyclobutyl)methanol hydrochloride is a salt, typically appearing as a solid, which enhances its stability and shelf-life compared to the free base.^{[1][2]} The presence of the hydrochloride salt mitigates the hygroscopic nature of the free amine, making it easier to handle and weigh accurately in a laboratory setting.^{[2][3]} Its fundamental properties are crucial for its application in synthesis and formulation.

The molecular formula of the compound is $C_5H_{12}ClNO$, and its molecular weight is consistently reported as 137.61 g/mol .[\[1\]](#)[\[4\]](#)[\[5\]](#)

Isomerism: A Critical Consideration

A key feature of this molecule is its stereochemistry. The substituents on the cyclobutane ring can be arranged in either a cis or trans configuration, leading to distinct diastereomers. This is a critical point of consideration in drug design, as the spatial arrangement of the amine and methanol groups profoundly influences how the molecule interacts with its biological target.

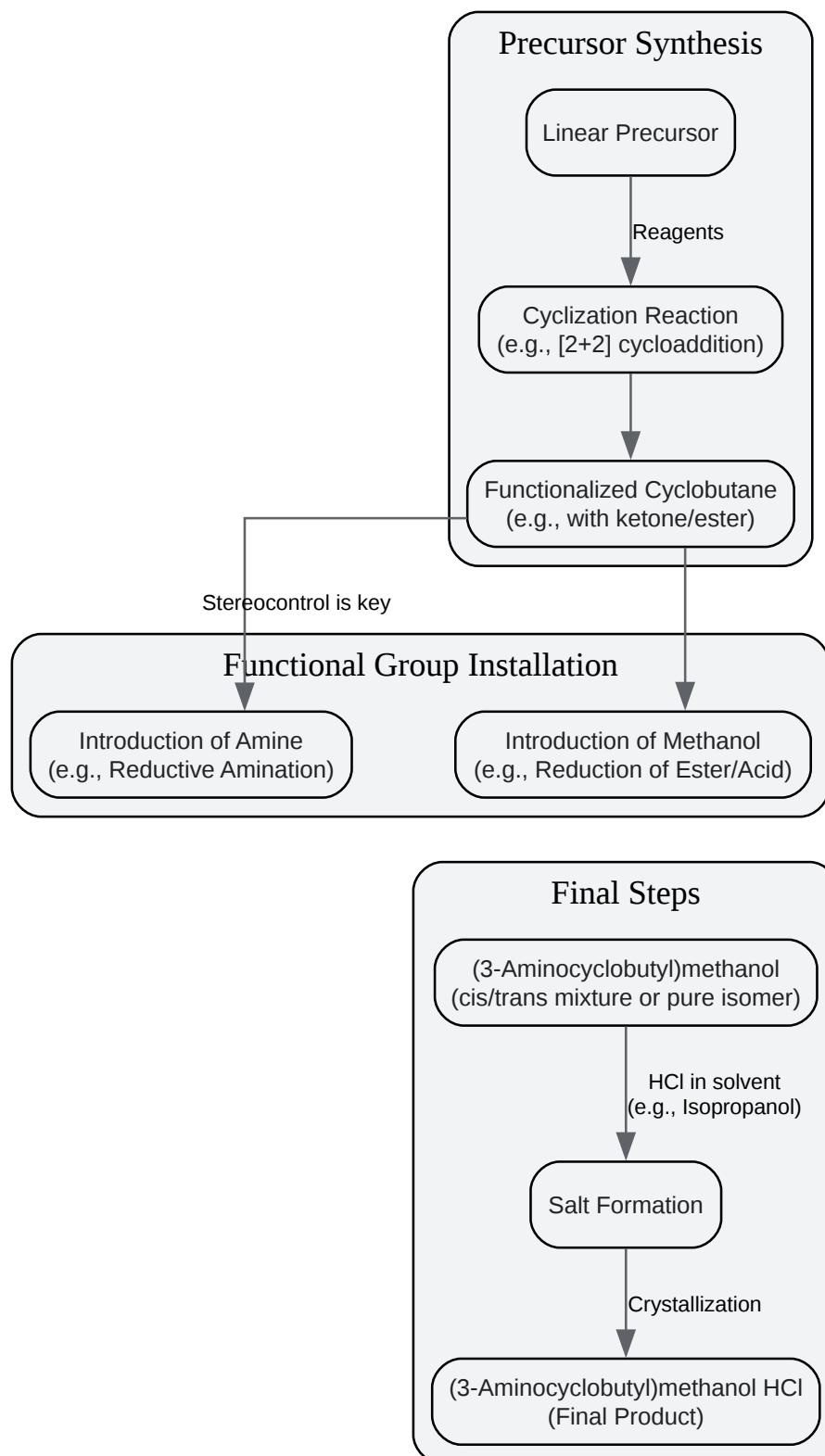
It is essential to use the correct Chemical Abstracts Service (CAS) number to identify the specific isomer required for a given application:

- General/Unspecified: 130369-06-1[\[6\]](#)[\[7\]](#)
- trans-isomer: 1284250-10-7[\[4\]](#)[\[8\]](#)
- cis-isomer: 142733-65-1[\[1\]](#)[\[9\]](#)

The parent free base, (3-Aminocyclobutyl)methanol, has the CAS number 130369-00-5.[\[10\]](#)

Summary of Physicochemical Data

The following table summarizes the key computed and reported properties of **(3-Aminocyclobutyl)methanol hydrochloride**.

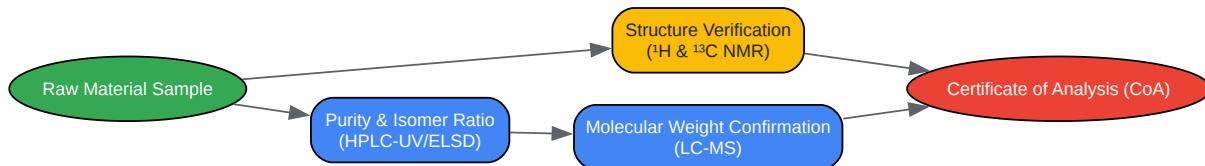

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₂ CINO	[1][4][7]
Molecular Weight	137.61 g/mol	[1][4][5]
Exact Mass	137.0607417 Da	[4][5]
Appearance	Solid	[1]
Hydrogen Bond Donors	3	[4]
Hydrogen Bond Acceptors	2	[4]
Rotatable Bond Count	1	[4]
Topological Polar Surface Area	46.3 Å ²	[5]
Complexity	59.1	[4]

Synthesis and Stereochemical Control

The synthesis of (3-Aminocyclobutyl)methanol and its subsequent salt formation presents a significant challenge: controlling the stereochemistry of the cyclobutane ring. The choice of synthetic route is dictated by the desired isomer (cis or trans) and the need for enantiomeric purity if a specific stereocenter is required.

Generalized Synthetic Workflow

A common conceptual approach involves the formation of a functionalized cyclobutane precursor, followed by the introduction or modification of the amine and methanol groups. The causality behind this multi-step process is the need to build the strained four-membered ring and then install the functional groups with the correct spatial orientation.


[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for (3-Aminocyclobutyl)methanol HCl.

The critical step is often the cyclization and subsequent reduction/amination, where the choice of reagents (e.g., bulky reducing agents) can influence the stereochemical outcome. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for introducing an amino group while ensuring high enantiomeric excess.[2]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and isomeric integrity of **(3-Aminocyclobutyl)methanol hydrochloride** is paramount. A combination of analytical techniques is employed in a standard quality control (QC) workflow.

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for QC of the target compound.

Experimental Protocol: Purity Determination by HPLC

This protocol describes a self-validating system for assessing the chemical and isomeric purity of a batch of **(3-Aminocyclobutyl)methanol hydrochloride**. The choice of a HILIC column is causal; it is designed to retain polar analytes like small amines that show poor retention on standard C18 reversed-phase columns.

Objective: To determine the purity of (3-Aminocyclobutyl)methanol HCl and quantify the ratio of cis to trans isomers.

Instrumentation & Materials:

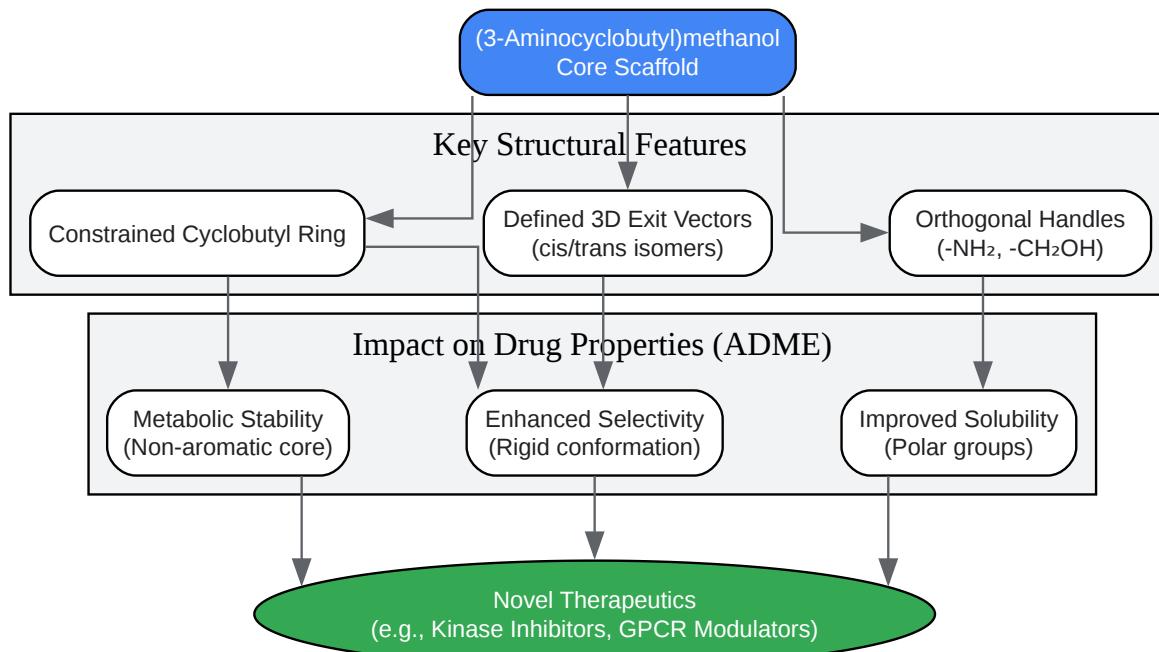
- High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
- HILIC (Hydrophilic Interaction Liquid Chromatography) column.

- **(3-Aminocyclobutyl)methanol hydrochloride** sample.
- Acetonitrile (HPLC grade).
- Ammonium formate.
- Formic acid.
- Deionized water.

Step-by-Step Methodology:

- Mobile Phase Preparation:
 - Mobile Phase A: Prepare a 10 mM ammonium formate solution in water. Adjust the pH to ~3.5 with formic acid. This buffered aqueous phase is crucial for achieving sharp peak shapes and consistent retention times for the amine.
 - Mobile Phase B: Acetonitrile.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **(3-Aminocyclobutyl)methanol hydrochloride** sample.
 - Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The use of a mixed solvent system ensures complete dissolution and compatibility with the initial mobile phase conditions.
- HPLC Conditions:
 - Column: HILIC, 3 μ m particle size, 100 x 2.1 mm.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.

- Injection Volume: 2 μ L.
- Detector: ELSD or UV at \sim 205 nm (as the molecule lacks a strong chromophore).
- Gradient Program:


Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	10	90
5.0	40	60
5.1	10	90

| 8.0 | 10 | 90 |

- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - The purity is calculated as the area of the main peak (sum of cis and trans if not fully resolved and both are desired) divided by the total area of all peaks, expressed as a percentage.
 - The isomeric ratio (cis/trans) is calculated from the relative peak areas of the two corresponding peaks.

Role and Application in Drug Development

Small, constrained scaffolds are highly valuable in drug discovery for their ability to confer conformational rigidity to a molecule. This rigidity can lead to improved binding affinity and selectivity for a target protein. The cyclobutyl ring in (3-Aminocyclobutyl)methanol serves as a bioisostere for other common chemical groups, but with a distinct three-dimensional vector for its substituents.

[Click to download full resolution via product page](#)

Caption: The role of the core scaffold in conferring desirable drug-like properties.

The amine and alcohol groups serve as versatile synthetic handles for further chemical elaboration, allowing for the construction of diverse compound libraries for screening.[11][12] Its application is part of a broader trend in medicinal chemistry to move away from flat, aromatic structures towards molecules with greater three-dimensional complexity, which can improve physicochemical properties and lead to novel intellectual property.[13][14]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the integrity of the compound. **(3-Aminocyclobutyl)methanol hydrochloride** and related compounds are associated with specific hazards.

GHS Hazard Information

The following GHS hazard statements are associated with this or structurally similar compounds:

Hazard Code	Statement	Classifications	Source(s)
H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4)	[15] [16]
H315	Causes skin irritation	Skin Irritation (Category 2)	[15] [16]
H319	Causes serious eye irritation	Eye Irritation (Category 2A)	[15] [16]
H335	May cause respiratory irritation	Specific Target Organ Toxicity — Single Exposure (Category 3)	[15] [16]

Handling and Storage Recommendations

- Handling: Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[3\]](#)[\[16\]](#) Avoid breathing dust and minimize dust generation.[\[16\]](#) Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[\[6\]](#)[\[16\]](#) The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for long-term stability.[\[6\]](#)[\[10\]](#) Keep away from incompatible materials such as strong oxidizing agents.[\[16\]](#)

Conclusion

(3-Aminocyclobutyl)methanol hydrochloride is more than just a simple chemical; it is a sophisticated building block that provides a robust platform for innovation in drug discovery. Its value lies in its constrained three-dimensional structure, the stereochemical diversity offered by its cis and trans isomers, and its versatile functional groups. A thorough understanding of its properties, synthesis, and analytical control is essential for any scientist aiming to leverage this scaffold to design the next generation of therapeutic agents.

References

- **(3-Aminocyclobutyl)methanol hydrochloride.** LookChem. [\[Link\]](#)

- (3-Aminocyclopentyl)methanol hydrochloride.
- (cis-3-Aminocyclobutyl)methanol hydrochloride, 95% Purity. Vulcan Scientific. [\[Link\]](#)
- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- (3-aminocyclobutyl)methanol. PubChemLite. [\[Link\]](#)
- (1-Aminocyclobutyl)methanol hydrochloride.
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.
- Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [\[Link\]](#)
- Chapter 3 – ADME in Drug Discovery. Semantic Scholar. [\[Link\]](#)
- Emerging drugs in phase II and III clinical development for the treatment of alcohol use disorder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (cis-3-Aminocyclobutyl)methanol hydrochloride | CymitQuimica [cymitquimica.com]
- 2. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. lookchem.com [lookchem.com]
- 5. (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. achmem.com [achmem.com]
- 7. (3-aminocyclobutyl)methanol hydrochloride [allbiopharm.com]
- 8. 1284250-10-7|((trans-3-Aminocyclobutyl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 130369-00-5|(3-Aminocyclobutyl)methanol|BLD Pharm [bldpharm.com]
- 11. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]
- 13. Chapter 3 – ADME in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 14. Emerging drugs in phase II and III clinical development for the treatment of alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. aksci.com [aksci.com]
- To cite this document: BenchChem. [(3-Aminocyclobutyl)methanol hydrochloride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b037349#3-aminocyclobutyl-methanol-hydrochloride-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com